4-Methylcyclohexene
Overview
Description
4-Methylcyclohexene is an organic compound consisting of a methyl group attached to a cyclohexene ring . It is generally used as a reagent or intermediate to derive other organic compounds . It has been used in the synthesis of an enantiomerically pure oxaliplatin derivative, which exhibits good anticancer activity .
Synthesis Analysis
4-Methylcyclohexene can be synthesized from 4-methylcyclohexanol using an acid-catalyzed dehydration reaction . The synthesis involves the use of 85% phosphoric acid and concentrated sulfuric acid . The product is isolated from the reaction mixture by distillation .Molecular Structure Analysis
The molecular formula of 4-Methylcyclohexene is C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .Chemical Reactions Analysis
4-Methylcyclohexene undergoes various reactions. For instance, it can undergo an elimination reaction when treated with an acid . It is also involved in the synthesis of an enantiomerically pure oxaliplatin derivative .Physical And Chemical Properties Analysis
4-Methylcyclohexene is a clear, colorless liquid . It has a density of 0.799 g/mL at 20 °C . Its melting point is -115.5 °C, and its boiling point is 103 °C . It is slightly soluble in water, with a solubility of 0.052 g/kg .Scientific Research Applications
Summary of the Application
4-Methylcyclohexene is synthesized in the laboratory to develop organic laboratory techniques and to gain experience using Fourier Transform Infrared (FTIR) Spectroscopy to characterize the product of a reaction .
Methods of Application or Experimental Procedures
The synthesis of 4-methylcyclohexene involves the reaction of 4-methylcyclohexanol with sulfuric and phosphoric acids. The reaction mixture is then heated to 160 to 180 °C, and the distillate is collected until the reaction mixture stops boiling .
Results or Outcomes
The synthesis of 4-methylcyclohexene is straightforward, but the isolation of the product is complicated by the formation of many byproducts. The 4-methylcyclohexene is isolated from the reaction mixture by distillation .
2. Synthesis of an Enantiomerically Pure Oxaliplatin Derivative
Summary of the Application
4-Methylcyclohexene is used in the synthesis of an enantiomerically pure oxaliplatin derivative, which exhibits good anticancer activity .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The oxaliplatin derivative synthesized using 4-Methylcyclohexene exhibits good anticancer activity .
3. Thermoplastic Production
Summary of the Application
4-Methylcyclohexene is used in the production of thermoplastics . Thermoplastics are a type of polymer that becomes pliable or moldable at a certain elevated temperature and solidifies upon cooling.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The thermoplastics produced using 4-Methylcyclohexene are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .
4. Preparation of N,N-diethyldithiocarbamate Functionalized 1,4-polyisoprenes
Summary of the Application
4-Methylcyclohexene is used in the preparation of N,N-diethyldithiocarbamate functionalized 1,4-polyisoprenes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The N,N-diethyldithiocarbamate functionalized 1,4-polyisoprenes synthesized using 4-Methylcyclohexene could potentially be used in various applications, although the specific outcomes are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
4-methylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCCQWDVGZMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862257 | |
Record name | Cyclohexene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohexene | |
CAS RN |
591-47-9 | |
Record name | 4-Methylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLCYCLOHEXENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexene, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylcyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N22W8H0JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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